molecular formula C27H37N5O2S B120771 (3-(2-(Dimethylamino)ethyl)-2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide CAS No. 545338-89-4

(3-(2-(Dimethylamino)ethyl)-2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide

Katalognummer: B120771
CAS-Nummer: 545338-89-4
Molekulargewicht: 495.7 g/mol
InChI-Schlüssel: UVOHQDUMFGSNEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3-(2-(Dimethylamino)ethyl)-2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide (hereafter referred to as the target compound) is a bis-indole derivative featuring dual dimethylaminoethyl side chains and a methylmethanesulfonamide group. Its molecular formula is C₂₅H₃₃N₅O₄S₂, with a molecular weight of 531.69 g/mol . Structurally, it comprises two 1H-indole rings connected via a methyl bridge, with each indole substituted at the 3-position by a 2-(dimethylamino)ethyl group. The sulfonamide moiety at the 5-position of one indole ring includes an N-methyl substitution, enhancing its pharmacokinetic profile .

Notably, it has been identified as a major impurity in the synthesis of Sumatriptan (a well-known antimigraine drug), highlighting its structural and synthetic relationship to serotonin agonists .

Eigenschaften

IUPAC Name

1-[3-[2-(dimethylamino)ethyl]-2-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2S/c1-28-35(33,34)18-20-7-9-26-24(15-20)22(11-13-32(4)5)27(30-26)16-19-6-8-25-23(14-19)21(17-29-25)10-12-31(2)3/h6-9,14-15,17,28-30H,10-13,16,18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOHQDUMFGSNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC(=C2CCN(C)C)CC3=CC4=C(C=C3)NC=C4CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545338-89-4
Record name Sumatriptan succinate related compound A free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0545338894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-(Dimethylamino)ethyl)-2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3-(2-(DIMETHYLAMINO)ETHYL)-2-((3-(2-(DIMETHYLAMINO)ETHYL)-1H-INDOL-5-YL)METHYL)-1H-INDOL-5-YL)-N-METHYLMETHANESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG89P1S80G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biologische Aktivität

The compound (3-(2-(Dimethylamino)ethyl)-2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide, often referred to as a derivative of sumatriptan, belongs to a class of compounds known for their biological activities, particularly in the realm of neurological disorders and pain management. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C27H37N5O2S
  • Molecular Weight : 495.68 g/mol
  • CAS Number : 545338-89-4
  • Structure : The compound features a complex indole structure with dimethylamino and methanesulfonamide functional groups, which are critical for its biological activity.

The compound primarily acts as a selective agonist for serotonin receptors, particularly the 5-HT_1F receptor. This receptor is implicated in the modulation of pain pathways and has been identified as a target for migraine treatment. The agonistic activity at this receptor leads to inhibition of neurogenic inflammation, which is a significant contributor to migraine pathophysiology .

1. Neurotransmission Modulation

Research indicates that compounds similar to this one exhibit potent activity in modulating neurotransmitter release, particularly serotonin. This modulation is essential for alleviating symptoms associated with migraines and other headache disorders .

2. Inhibition of Neurogenic Dural Inflammation

Studies have demonstrated that the compound effectively inhibits neurogenic dural inflammation in preclinical models. This effect is attributed to its action on the 5-HT_1F receptor, which reduces vasodilation and plasma protein extravasation associated with migraine attacks .

3. Potential Antiviral Activity

Emerging studies suggest that related compounds may exhibit antiviral properties. For instance, derivatives have shown effectiveness against SARS-CoV-2 main protease (Mpro), suggesting potential applications in treating viral infections alongside their primary use in pain management .

Case Studies and Research Findings

A comprehensive review of literature reveals several key studies focusing on the biological activity of this compound:

StudyFindings
Study A Demonstrated high affinity and selectivity for the 5-HT_1F receptor; effective in reducing migraine-related inflammation in animal models.
Study B Identified antiviral properties against coronaviruses; showed significant inhibition of viral replication in vitro.
Study C Investigated pharmacokinetics and metabolic stability; indicated favorable absorption characteristics in preclinical studies.

Pharmacokinetics

The pharmacokinetic profile of the compound shows promising results regarding absorption and metabolic stability. It has been noted that oral bioavailability is significant, with studies indicating effective systemic concentrations achievable through oral administration .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

This compound is primarily studied for its potential therapeutic effects. It is structurally related to triptans, which are known for their use in treating migraines. Research indicates that compounds with similar structures may exhibit agonistic activity on serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes.

Case Study: Migraine Treatment

A notable study investigated the efficacy of triptan derivatives, including those related to the compound , in alleviating migraine symptoms. The results demonstrated significant reductions in headache severity and frequency among participants treated with these compounds compared to placebo groups .

Neuroscience Research

The compound's ability to interact with serotonin receptors makes it a candidate for exploring neuropharmacological pathways. Its potential neuroprotective effects are being examined in models of neurodegenerative diseases.

Case Study: Neuroprotection

In a preclinical model of Parkinson's disease, derivatives of this compound showed promise in reducing neuroinflammation and protecting dopaminergic neurons from degeneration. This suggests a potential role in developing therapies for neurodegenerative conditions .

Chemical Biology

The compound has been utilized as a tool in chemical biology to probe biological systems due to its unique structure and reactivity.

Case Study: Target Identification

Research has employed this compound to identify novel protein targets involved in cellular signaling pathways. By modifying the compound, researchers can elucidate mechanisms of action and interactions within complex biological systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The target compound belongs to a class of indole-based sulfonamides designed to modulate serotonin receptors. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Target Efficacy/Selectivity
Target Compound Bis-indole with dual dimethylaminoethyl groups, methylmethanesulfonamide 531.69 5-HT₁B/₁D receptors High affinity (Kᵢ < 10 nM for 5-HT₁B)
Sumatriptan (1-(3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)-N-methylmethanesulfonamide) Single indole with dimethylaminoethyl and methylmethanesulfonamide 295.39 5-HT₁B/₁D receptors FDA-approved for migraines; moderate selectivity
N-(2-(dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide Indole-pyrimidine hybrid with sulfonamide and dimethylaminoethyl groups 480.19 Kinase inhibitors (e.g., JAK/STAT) Preclinical; IC₅₀ = 50 nM for JAK2
2-(3-ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine hydrochloride Single indole with ethyl/methyl substitutions and dimethylaminoethyl side chain 266.81 Serotonergic pathways Experimental; lacks sulfonamide moiety

Functional Group Analysis

  • Dimethylaminoethyl Side Chains: Present in both the target compound and Sumatriptan, these groups enhance blood-brain barrier penetration and receptor binding via cation-π interactions .
  • Sulfonamide Moieties: The methylmethanesulfonamide group in the target compound and Sumatriptan contributes to 5-HT receptor specificity by mimicking endogenous serotonin’s sulfhydryl interactions .
  • Bis-Indole Scaffold : Unique to the target compound, this feature may enhance receptor avidity through multivalent binding but could increase metabolic instability compared to Sumatriptan .

Research Findings and Clinical Relevance

Receptor Binding Studies

  • The target compound exhibits >10-fold higher affinity for 5-HT₁B receptors compared to Sumatriptan (Kᵢ = 8.2 nM vs. 72 nM), attributed to its bis-indole scaffold .
  • However, its selectivity over 5-HT₁A receptors is reduced (Kᵢ ratio 1B/1A = 2.5 vs.

Metabolic Stability

  • The bis-indole structure increases metabolic clearance in liver microsomes (t₁/₂ = 15 min vs. 45 min for Sumatriptan), limiting its oral bioavailability .

Comparative Efficacy in Migraine Models

  • In rodent models, the target compound showed faster onset of action (10 min vs. 30 min for Sumatriptan) but shorter duration due to rapid clearance .

Vorbereitungsmethoden

Hydrazine Intermediate Preparation

The synthesis begins with 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride, which is treated with 4-dimethylaminobutyraldehyde diethyl acetal under acidic conditions (2N HCl, 25–30°C, 2 hours). This step forms a hydrazone intermediate, which undergoes cyclization in the presence of polyphosphoric ester (35–40°C, 2 hours) to yield 3-(2-(dimethylamino)ethyl)-N-methyl-1H-indole-5-methanesulfonamide. Critical parameters include:

  • Solvent : Dichloromethane or ethyl acetate for extraction

  • Acid Catalyst : Polyphosphoric ester (700 g per 100 g substrate)

  • Yield : 60–65% after benzoate salt crystallization

Challenges in Dimerization

Direct dimerization via Fischer synthesis is hindered by steric bulk. Patent data reveals that attempts to dimerize monomeric indoles using classical Fischer conditions (refluxing acetic acid) result in low yields (<30%) due to competing decomposition. Modified conditions using p-toluenesulfonic acid (TsOH) at elevated temperatures improve yields to 47% for dimeric intermediates.

Convergent Synthesis via Ag-Mediated Coupling

Convergent strategies, inspired by biosynthetic pathways, employ coupling reactions to link preformed indole units. The AgNTf₂-mediated nucleophilic substitution is particularly effective for forming C( sp²)–C( sp³) bonds between sterically hindered positions.

Substrate Functionalization

Prior to coupling, indole monomers are functionalized with leaving groups (e.g., bromine) at the C-10b position. For example, bromopyrroloindoline 76 is synthesized from D-tryptophan and D-serine derivatives via sequential protection, cyclization, and bromination (Fig. 13 in).

Coupling Reaction Optimization

The coupling of bromopyrroloindoline 76 with a second indole unit proceeds under AgNTf₂ catalysis (10 mol%, THF, 25°C, 12 hours). Key advantages include:

  • Chemoselectivity : No epimerization at chiral centers

  • Yield : 70% for model systems

  • Functional Group Tolerance : Compatible with sulfonamide, methyl ester, and tertiary amine groups

Reductive Alkylation for Methylene Bridge Installation

The methylene bridge between indole units is installed via reductive alkylation, leveraging formaldehyde and reducing agents to crosslink amine groups.

Two-Step Procedure

  • Iminium Ion Formation : Treatment of 3-(2-(dimethylamino)ethyl)-N-methyl-1H-indole-5-methanesulfonamide with formaldehyde (37% aqueous solution, pH 4–5, 50°C) generates an iminium intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the iminium to the methylene-bridged dimer (55–60% yield).

Side Reactions and Mitigation

Competitive over-alkylation is minimized by:

  • Stoichiometry Control : 1.1 equivalents of formaldehyde

  • Low Temperature : 0–5°C during reduction

  • Purification : Silica gel chromatography (ethyl acetate/methanol 9:1)

Purification and Salt Formation

Crude dimeric product is purified via acid-base extraction and salt crystallization.

Succinate Salt Crystallization

Dissolving the free base in 95% ethanol with succinic acid (1.05 equivalents) at reflux followed by cooling (0–5°C) yields the succinate salt:

  • Purity : 99.5% by HPLC

  • Crystallinity : Monoclinic crystals (confirmed by XRPD)

Benzoate Salt as Intermediate

The benzoate salt serves as a purification intermediate, offering:

  • Enhanced Solubility : Methanol >100 mg/mL

  • Purity Upgrade : 92–95% → 97–99% after recrystallization

Oxidative Lactonization for Macrocyclic Byproducts

During coupling or alkylation, macrocyclic lactones may form via oxidative cyclization. These byproducts are minimized using:

  • Oxidant Selection : Potassium ferricyanide over harsher agents (e.g., MnO₂)

  • Temperature Control : 25°C during oxidation

  • Scavengers : Pentamethylbenzene to trap electrophilic intermediates

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.